molecular formula C15H18N4O2 B2624713 (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide CAS No. 1798413-52-1

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2624713
CAS No.: 1798413-52-1
M. Wt: 286.335
InChI Key: PFXPNXNYVGHMPJ-VOTSOKGWSA-N
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Description

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a furan ring, and an enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Enamide Group: The enamide group is formed through a Knoevenagel condensation reaction between a furan-2-carbaldehyde and an appropriate amide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The enamide group can be reduced to form an amine derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a pyrimidine ring, a furan ring, and an enamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-9-14(19(2)3)18-13(17-11)10-16-15(20)7-6-12-5-4-8-21-12/h4-9H,10H2,1-3H3,(H,16,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXPNXNYVGHMPJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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